Methyl 4-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate
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Overview
Description
“Methyl 4-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate” is a complex organic compound. It contains a triazolo[4,3-b]pyridazine core, which is a type of nitrogen-containing heterocycle . These types of compounds are often found in synthetic drugs and functional materials .
Synthesis Analysis
The synthesis of similar triazolo[4,3-a]pyrazine derivatives has been reported . These compounds were synthesized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a triazolo[4,3-b]pyridazine core. This core is a type of nitrogen-containing heterocycle, which is a basic backbone of many physiologically active compounds and drugs .Future Directions
The development of new compounds with excellent antibacterial activity has always been one of the most challenging tasks in the antibacterial field . Nitrogen-containing heterocycles, like the one in this compound, are widely found in synthetic drugs and functional materials, and are the basic backbone of many physiologically active compounds and drugs . Therefore, the future research directions might include the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of various diseases .
Mechanism of Action
Target of Action
Compounds with a similar triazolothiadiazine scaffold have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These compounds have been found to interact with various target receptors, suggesting a broad spectrum of potential targets .
Mode of Action
Compounds with similar structures have been shown to make specific interactions with different target receptors due to their ability to accept and donate hydrogen bonds . This suggests that Methyl 4-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate may interact with its targets in a similar manner.
Biochemical Pathways
Compounds with similar structures have been found to exhibit a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Compounds with similar structures have been reported to have good oral pharmacokinetic properties , suggesting that this compound may have similar properties.
Result of Action
Compounds with similar structures have been found to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . This suggests that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
Methyl 4-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate, like other triazoles, can interact with different target receptors due to its ability to accept and donate hydrogen bonds . This makes it a precise pharmacophore with a bioactive profile . The structure–activity relationship of biologically important 1,2,4-triazolo derivatives has profound importance in drug design, discovery, and development .
Cellular Effects
They can influence cell function by interacting with a variety of enzymes and receptors .
Molecular Mechanism
The molecular mechanism of action of this compound is not explicitly known. Triazole derivatives are known to bind to the iron in the heme moiety of CYP-450 and phenyl moieties have a key interaction in the active site of the enzyme .
Properties
IUPAC Name |
methyl 4-[[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN5O3S/c1-30-21(29)13-5-7-16(8-6-13)23-18(28)12-31-19-10-9-17-24-25-20(27(17)26-19)14-3-2-4-15(22)11-14/h2-11H,12H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNARIMAHYVZDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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